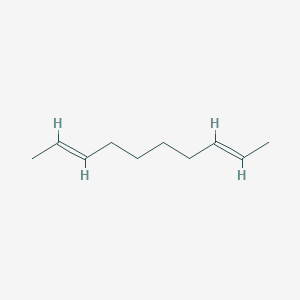
trans,trans-2,8-Decadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans,trans-2,8-Decadiene is a chemical compound that belongs to the class of dienes, which are organic compounds containing two double bonds. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of trans,trans-2,8-Decadiene is not fully understood. However, it is believed to interact with cellular components and disrupt normal cellular processes. In particular, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Trans,trans-2,8-Decadiene has several advantages for lab experiments, including its availability and ease of synthesis. However, it also has several limitations, including its instability and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on trans,trans-2,8-Decadiene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential applications in the field of medicine, particularly as an antitumor agent. Finally, further studies are needed to fully understand its mechanism of action and its potential effects on human health.
Synthesemethoden
Trans,trans-2,8-Decadiene can be synthesized through a variety of methods, including the Wittig reaction, the McMurry reaction, and the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The McMurry reaction involves the coupling of two ketones or aldehydes in the presence of a reducing agent to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate to form an alkene.
Wissenschaftliche Forschungsanwendungen
Trans,trans-2,8-Decadiene has been studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. In organic synthesis, it can be used as a building block for the synthesis of other organic compounds. In material science, it can be used as a monomer for the synthesis of polymers with unique properties. In pharmaceuticals, it has been studied for its potential as an antitumor agent.
Eigenschaften
| 19398-85-7 | |
Molekularformel |
C5H14SSi |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(2E,8E)-deca-2,8-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-6H,7-10H2,1-2H3/b5-3+,6-4+ |
InChI-Schlüssel |
ZIWONNNFUQQNAZ-GGWOSOGESA-N |
Isomerische SMILES |
C/C=C/CCCC/C=C/C |
SMILES |
CC=CCCCCC=CC |
Kanonische SMILES |
CC=CCCCCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



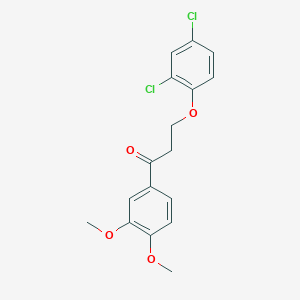

![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

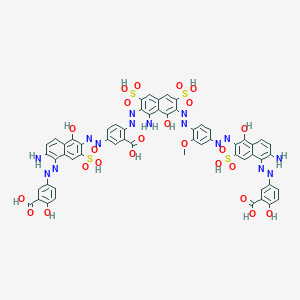
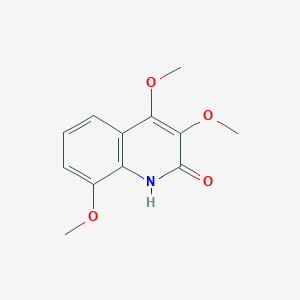

![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
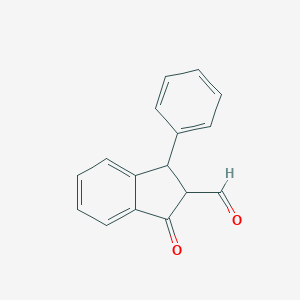


![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

